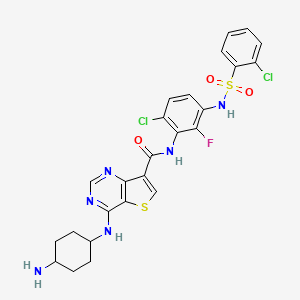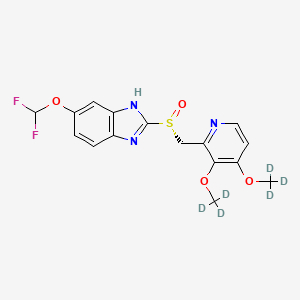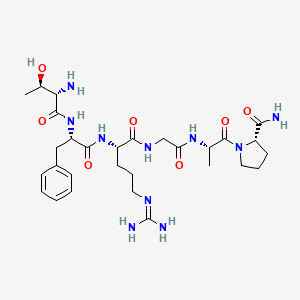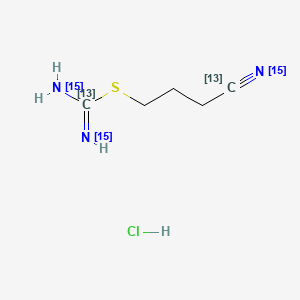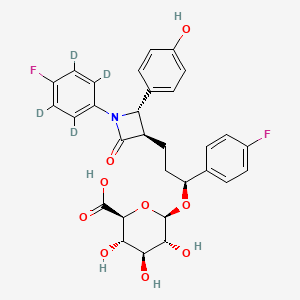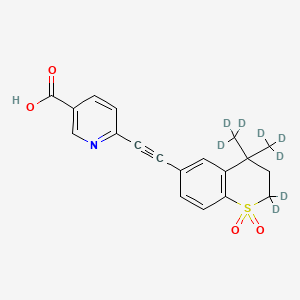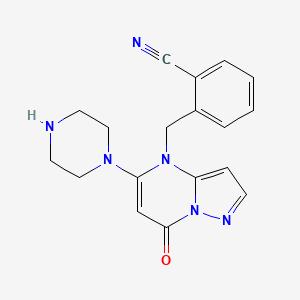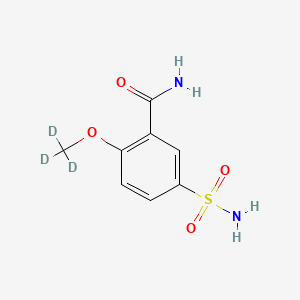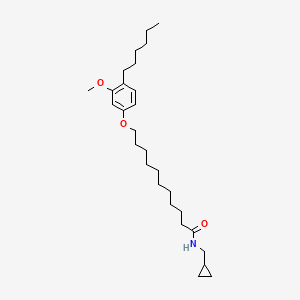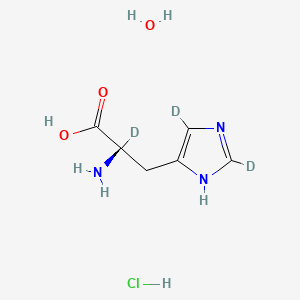
Trimetazidine-d8 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimetazidine-d8 Dihydrochloride is a deuterium-labeled derivative of Trimetazidine Dihydrochloride. Trimetazidine is a piperazine derivative primarily used for the symptomatic treatment of stable angina pectoris. It functions by improving myocardial glucose utilization through inhibition of fatty acid metabolism, thereby enhancing cardiac efficiency and reducing ischemic symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Trimetazidine molecule. This is typically achieved through a series of deuterium exchange reactions under controlled conditions. The process begins with the preparation of the deuterated precursor, followed by its reaction with piperazine and subsequent purification steps to obtain the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale deuterium exchange reactions, often utilizing deuterated solvents and catalysts to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Trimetazidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as 2,4-dinitrofluorobenzene to form substitution products.
Oxidation and Reduction: Though less common, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like 2,4-dinitrofluorobenzene in a suitable solvent, with controlled pH and temperature.
Oxidation and Reduction: Requires oxidizing or reducing agents, often under acidic or basic conditions.
Major Products: The major products of these reactions include substituted derivatives and various oxidation or reduction products, depending on the specific reaction conditions .
Scientific Research Applications
Trimetazidine-d8 Dihydrochloride is extensively used in scientific research due to its unique properties:
Mechanism of Action
Trimetazidine-d8 Dihydrochloride exerts its effects by inhibiting long-chain 3-ketoacyl coenzyme A thiolase, an enzyme involved in fatty acid oxidation. This inhibition shifts the energy substrate preference from fatty acids to glucose, thereby reducing oxygen consumption and improving cardiac efficiency under ischemic conditions . Additionally, it modulates endothelial nitric oxide synthase activity, enhancing vasodilation and reducing oxidative stress .
Comparison with Similar Compounds
Ranolazine: Another antianginal agent that inhibits fatty acid oxidation but through different molecular targets.
Perhexiline: Similar in its metabolic modulation but with distinct pharmacokinetic properties.
Uniqueness: Trimetazidine-d8 Dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies. Its specific inhibition of long-chain 3-ketoacyl coenzyme A thiolase distinguishes it from other metabolic modulators .
Properties
Molecular Formula |
C14H24Cl2N2O3 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H22N2O3.2ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;;/h4-5,15H,6-10H2,1-3H3;2*1H/i6D2,7D2,8D2,9D2;; |
InChI Key |
VYFLPFGUVGMBEP-IKGFOUCPSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


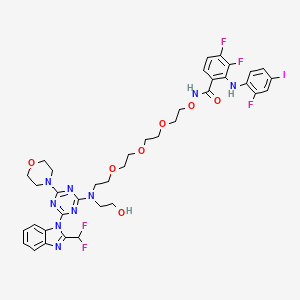
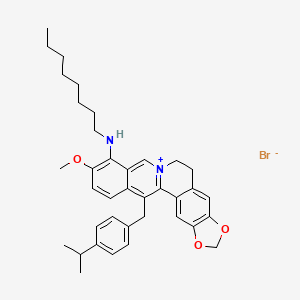
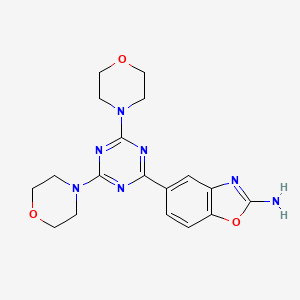
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
